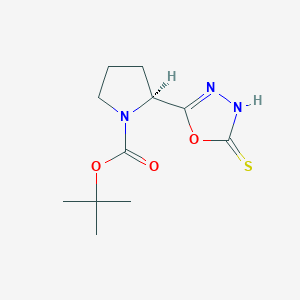
5-Chloro-4-methyl-2,3-dihydropyridazin-3-one
概要
説明
5-Chloro-4-methyl-2,3-dihydropyridazin-3-one is a chemical compound with the CAS Number: 104566-45-2. Its molecular weight is 144.56 and its IUPAC name is 5-chloro-4-methylpyridazin-3-ol .
Molecular Structure Analysis
The InChI code for 5-Chloro-4-methyl-2,3-dihydropyridazin-3-one is 1S/C5H5ClN2O/c1-3-4(6)2-7-8-5(3)9/h2H,1H3,(H,8,9). This indicates the molecular structure of the compound .Chemical Reactions Analysis
While specific chemical reactions involving 5-Chloro-4-methyl-2,3-dihydropyridazin-3-one are not available, it’s known that pyridazinones have been associated with a wide range of pharmacological activities .科学的研究の応用
Chemical Properties
“5-Chloro-4-methyl-2,3-dihydropyridazin-3-one” has a CAS Number of 104566-45-2 and a molecular weight of 144.56 .
Pharmaceutical Research
This compound has been used in pharmaceutical research, particularly in the development of new inotropic drugs . These drugs are used to manipulate the force of heart contractions, which can be beneficial in treating conditions like heart failure.
Calcium Sensitization
The compound has been found to augment calcium sensitivity in cardiomyocytes . This means it can increase the responsiveness of heart muscle cells to calcium, which plays a crucial role in the contraction and relaxation of these cells.
Phosphodiesterase Inhibition
“5-Chloro-4-methyl-2,3-dihydropyridazin-3-one” has been found to inhibit phosphodiesterase in cardiomyocytes . Phosphodiesterase is an enzyme that breaks down cyclic AMP and cyclic GMP, which are molecules that play key roles in various cellular processes, including the regulation of heart muscle contractions.
Anticonvulsant Activity
Research has shown that derivatives of this compound have potential anticonvulsant activity . This suggests that it could be used in the development of new treatments for conditions like epilepsy.
Muscle Relaxant Activity
In addition to its potential anticonvulsant activity, derivatives of “5-Chloro-4-methyl-2,3-dihydropyridazin-3-one” have also been found to have muscle relaxant activity . This could make it useful in the treatment of conditions that cause muscle spasms or stiffness.
Safety and Hazards
作用機序
Target of Action
It is known that pyridazinone derivatives, to which this compound belongs, have a broad spectrum of pharmacological activities . They have been found to exhibit anti-inflammatory, analgesic, and antipyretic properties .
Mode of Action
Many nonsteroidal anti-inflammatory drugs (nsaids), which include some pyridazinone derivatives, act by blocking the production of prostaglandins through the inhibition of cyclooxygenase (cox) enzymes
特性
IUPAC Name |
4-chloro-5-methyl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-3-4(6)2-7-8-5(3)9/h2H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYSTBCKLBQPON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NNC1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301288799 | |
| Record name | 5-Chloro-4-methyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301288799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-methyl-2,3-dihydropyridazin-3-one | |
CAS RN |
104566-45-2 | |
| Record name | 5-Chloro-4-methyl-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104566-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-methyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301288799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine](/img/structure/B3077199.png)
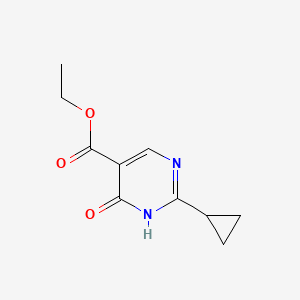
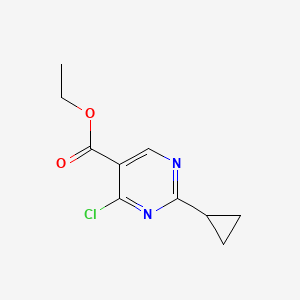


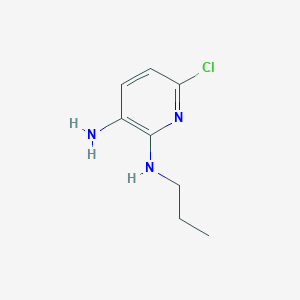
![7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3077238.png)

![1-[(2-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3077245.png)
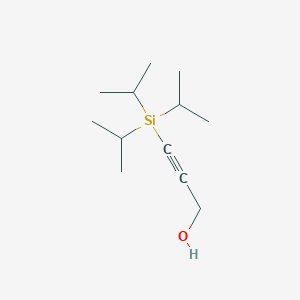

![1-[(1-Methyl-1H-imidazol-2-yl)-phenyl-methyl]-piperazine](/img/structure/B3077268.png)
